
Methyl 3-(chlorosulfonyl)-5-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(chlorosulfonyl)-5-nitrobenzoate is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a chlorosulfonyl group (-SO2Cl) and a nitro group (-NO2) attached to a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(chlorosulfonyl)-5-nitrobenzoate typically involves the chlorosulfonation of methyl 3-nitrobenzoate. The reaction is carried out by treating methyl 3-nitrobenzoate with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows: [ \text{Methyl 3-nitrobenzoate} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors where the reaction conditions such as temperature, concentration, and reaction time are optimized to achieve high yields and purity. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions: Methyl 3-(chlorosulfonyl)-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) in acidic conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base (e.g., triethylamine) at room temperature.
Reduction: Tin(II) chloride in hydrochloric acid.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Amino Derivatives: Formed from the reduction of the nitro group.
科学的研究の応用
Methyl 3-(chlorosulfonyl)-5-nitrobenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development due to its ability to form bioactive sulfonamide derivatives.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-(chlorosulfonyl)-5-nitrobenzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophilic sites in molecules, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The nitro group can also participate in redox reactions, further expanding its chemical versatility.
類似化合物との比較
Methyl 3-(chlorosulfonyl)-5-nitrobenzoate can be compared with other similar compounds such as:
Methyl 3-(chlorosulfonyl)benzoate: Lacks the nitro group, making it less reactive in redox reactions.
Methyl 3-(chlorosulfonyl)-2-nitrobenzoate: Similar structure but with the nitro group in a different position, affecting its reactivity and steric properties.
Methyl 3-(chlorosulfonyl)-4-nitrobenzoate: Another positional isomer with different reactivity patterns.
特性
分子式 |
C8H6ClNO6S |
|---|---|
分子量 |
279.65 g/mol |
IUPAC名 |
methyl 3-chlorosulfonyl-5-nitrobenzoate |
InChI |
InChI=1S/C8H6ClNO6S/c1-16-8(11)5-2-6(10(12)13)4-7(3-5)17(9,14)15/h2-4H,1H3 |
InChIキー |
DJPFYRHLOQOJKZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC(=C1)S(=O)(=O)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one](/img/structure/B14866785.png)
![N-(quinolin-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B14866788.png)
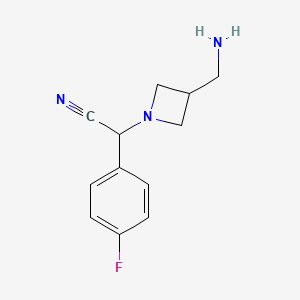
![2-(Chloromethyl)-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine](/img/structure/B14866812.png)
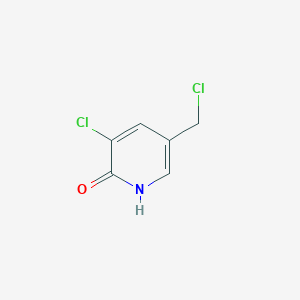
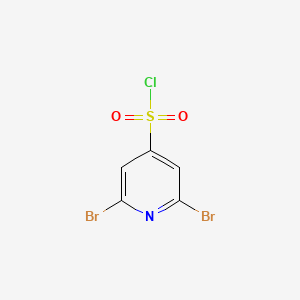
![3-(2-Aminoethyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B14866826.png)
![(2E)-2-[(17E)-16-(acetyloxy)-3,11-dihydroxy-4,8,10,14-tetramethylgonan-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B14866831.png)
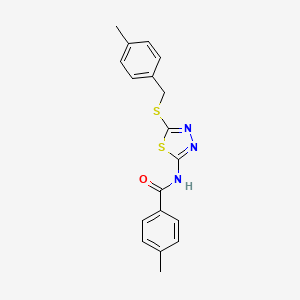
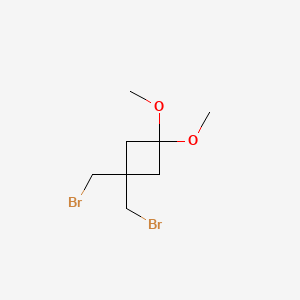
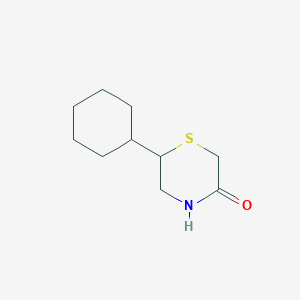
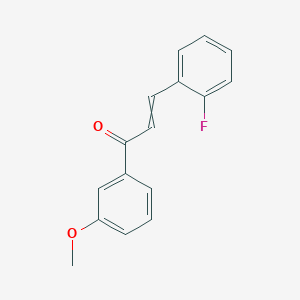
![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B14866850.png)
![(2E)-3-[1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]acrylic acid](/img/structure/B14866857.png)
